molecular formula C9H17NO B1492432 trans-2-(Piperidin-1-yl)cyclobutan-1-ol CAS No. 2148834-00-6

trans-2-(Piperidin-1-yl)cyclobutan-1-ol

Cat. No.: B1492432
CAS No.: 2148834-00-6
M. Wt: 155.24 g/mol
InChI Key: AARCBAFIFAIUQR-RKDXNWHRSA-N
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Description

Trans-2-(Piperidin-1-yl)cyclobutan-1-ol: is a cyclic organic compound characterized by a piperidine ring attached to a cyclobutanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(Piperidin-1-yl)cyclobutan-1-ol typically involves the reaction of piperidine with cyclobutanone under specific conditions. One common method is the nucleophilic addition of piperidine to cyclobutanone, followed by reduction to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Trans-2-(Piperidin-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

  • Oxidation: : Converting the alcohol group to a ketone or carboxylic acid.

  • Reduction: : Reducing any potential double bonds or carbonyl groups.

  • Substitution: : Replacing the hydroxyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

  • Reduction: : Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Ketones, carboxylic acids.

  • Reduction: : Alkanes, alcohols.

  • Substitution: : Amides, esters, ethers.

Scientific Research Applications

Trans-2-(Piperidin-1-yl)cyclobutan-1-ol has diverse applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: : Explored for its therapeutic potential in drug development.

  • Industry: : Applied in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which trans-2-(Piperidin-1-yl)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and leading to desired outcomes.

Comparison with Similar Compounds

Trans-2-(Piperidin-1-yl)cyclobutan-1-ol is unique due to its specific structural features and reactivity. Similar compounds include:

  • Cyclobutanol derivatives: : Other cyclobutanol compounds with different substituents.

  • Piperidine derivatives: : Piperidine compounds with various functional groups.

These compounds may exhibit different reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(1R,2R)-2-piperidin-1-ylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-5-4-8(9)10-6-2-1-3-7-10/h8-9,11H,1-7H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARCBAFIFAIUQR-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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